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Compound of Interest

Compound Name:
N-[(4-Aminophenyl)methyl]oxan-4-

amine

CAS No.: 1189171-67-2

Cat. No.: B2415943

Get Quote

An In-Depth Guide to the Strategic Functionalization of N-[(4-Aminophenyl)methyl]oxan-4-
amine for Advanced Drug Discovery

Introduction: A Privileged Scaffold for Chemical
Innovation
N-[(4-Aminophenyl)methyl]oxan-4-amine represents a versatile bifunctional scaffold of

significant interest to researchers in medicinal chemistry and drug development. Its structure

uniquely combines a primary aromatic amine and a secondary aliphatic amine, bridged by a

conformationally constrained oxane ring. This duality of reactive sites offers a rich platform for

combinatorial library synthesis and the strategic elaboration of molecular complexity. However,

the presence of two distinct nucleophilic centers necessitates a nuanced and well-planned

approach to achieve chemoselective functionalization.

This guide provides a comprehensive overview of the principles and techniques for selectively

modifying N-[(4-Aminophenyl)methyl]oxan-4-amine. We will move beyond simple procedural

lists to explore the underlying chemical logic that governs reactivity, enabling scientists to make
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informed decisions in their synthetic campaigns. The protocols detailed herein are designed to

be robust and adaptable, grounded in established chemical transformations and supported by

authoritative literature.

Physicochemical Profile and Synthetic Access
While not commercially ubiquitous, the title compound can be readily synthesized in the

laboratory. The most direct and convergent approach is through reductive amination, a

cornerstone of modern amine synthesis.[1][2][3]

Proposed Synthesis:

Product

4-Aminobenzaldehyde

Imine Intermediate
(transient)

Oxan-4-amine
(4-Aminotetrahydropyran)

Reductive Amination

N-[(4-Aminophenyl)methyl]oxan-4-amine

Click to download full resolution via product page

Caption: Synthetic pathway via reductive amination.

Physicochemical Data Summary
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Property Value Source

Molecular Formula C₁₂H₁₈N₂O Inferred

Molecular Weight 206.28 g/mol Inferred

Key Functional Groups

Primary Aromatic Amine,

Secondary Aliphatic Amine,

Ether (Oxane)

-

Appearance
Likely an oil or low-melting

solid at RT
Inferred

Core Principle: Chemoselective Functionalization
Based on Differential Reactivity
The synthetic utility of N-[(4-Aminophenyl)methyl]oxan-4-amine hinges on the ability to

selectively target one of its two amine groups. This selectivity is governed by fundamental

differences in their electronic and steric environments.

Secondary Aliphatic Amine: The lone pair of electrons on this nitrogen is localized, making it

a stronger base and a more potent nucleophile. It is the kinetic site of reaction for most

electrophiles under neutral or basic conditions.

Primary Aromatic Amine (Aniline moiety): The lone pair on this nitrogen is delocalized into

the π-system of the benzene ring. This resonance stabilization reduces its basicity and

nucleophilicity compared to its aliphatic counterpart. However, it can participate in reactions

unique to anilines, such as diazotization.

This differential reactivity is the key to devising selective functionalization strategies.

Caption: Key reactive sites on the scaffold.

Application Note 1: Selective Amide and
Sulfonamide Formation
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The formation of amide and sulfonamide bonds is fundamental in medicinal chemistry.

Selective acylation or sulfonylation can be readily achieved by exploiting the differential

nucleophilicity of the two amine centers.

Protocol 1.1: Selective Functionalization of the
Secondary Aliphatic Amine
Under standard acylation or sulfonylation conditions, the more nucleophilic secondary amine

will react preferentially.

Objective: To synthesize N'-acyl or N'-sulfonyl derivatives at the secondary amine position.

Materials:

N-[(4-Aminophenyl)methyl]oxan-4-amine (1.0 equiv)

Acyl chloride or Sulfonyl chloride (1.05 equiv)

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5

equiv)

Saturated sodium bicarbonate solution, Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Dissolve N-[(4-Aminophenyl)methyl]oxan-4-amine in anhydrous DCM in a round-bottom

flask under a nitrogen atmosphere.

Cool the solution to 0 °C using an ice bath.

Add the base (e.g., TEA) and stir for 5 minutes.

Add the acyl chloride or sulfonyl chloride dropwise as a solution in DCM.
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Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by

TLC or LC-MS.

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

Transfer the mixture to a separatory funnel, separate the organic layer, and wash

sequentially with water and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography (typically using a gradient of ethyl

acetate in hexanes or methanol in DCM) to yield the desired product.

Causality: The use of a slight excess of the electrophile and a non-nucleophilic base ensures

that the highly reactive secondary amine is trapped efficiently, outcompeting the less reactive

aromatic amine. The base neutralizes the HCl generated during the reaction.[4][5]

Protocol 1.2: Selective Functionalization of the Primary
Aromatic Amine
To target the less reactive primary aromatic amine, a protection-functionalization-deprotection

strategy is required. The secondary amine is temporarily masked with a protecting group, such

as tert-butyloxycarbonyl (Boc), which can be removed under acidic conditions.
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(e.g., TFA or HCl in Dioxane)

Final Product
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Caption: Workflow for aromatic amine functionalization.

Procedure (Conceptual Steps):

Protection: React N-[(4-Aminophenyl)methyl]oxan-4-amine with Di-tert-butyl dicarbonate

(Boc₂O) in the presence of a base like TEA in DCM. The more nucleophilic secondary amine

will be selectively protected. Purify the Boc-protected intermediate.
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Functionalization: Subject the purified intermediate to the acylation or sulfonylation

conditions described in Protocol 1.1. The only available nucleophilic site is now the primary

aromatic amine.

Deprotection: Treat the resulting product with a strong acid, such as trifluoroacetic acid (TFA)

in DCM or HCl in 1,4-dioxane, to cleave the Boc group and liberate the free secondary

amine.

Trustworthiness: This sequence ensures that the desired regioisomer is formed with high

fidelity. Each step (protection, reaction, deprotection) is a high-yielding, well-documented

transformation in organic synthesis.

Application Note 2: Elaboration via N-Alkylation of
the Secondary Amine
Reductive amination is the method of choice for N-alkylation of the secondary amine, providing

a controlled, high-yield route to tertiary amines while avoiding the common pitfalls of direct

alkylation with alkyl halides (i.e., over-alkylation and formation of quaternary ammonium salts).

[1][6]

Protocol 2.1: Reductive Amination using Sodium
Triacetoxyborohydride (STAB)
Objective: To introduce a new alkyl substituent onto the secondary amine.

Materials:

N-[(4-Aminophenyl)methyl]oxan-4-amine (1.0 equiv)

Aldehyde or Ketone (1.1 equiv)

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

Anhydrous 1,2-Dichloroethane (DCE) or DCM

Acetic Acid (optional, catalytic amount for iminium formation)
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Saturated sodium bicarbonate solution, Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a flask containing a solution of N-[(4-Aminophenyl)methyl]oxan-4-amine in anhydrous

DCE, add the aldehyde or ketone.

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the

intermediate iminium ion. A catalytic amount of acetic acid can be added to facilitate this

step.

Add sodium triacetoxyborohydride (STAB) portion-wise. Note: The reaction may be mildly

exothermic.

Stir at room temperature for 4-24 hours until the starting material is consumed (monitor by

TLC or LC-MS).

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

Extract the aqueous layer with DCM (3x).

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

Purify the residue by flash chromatography to obtain the tertiary amine product.

Expertise: STAB is a mild and selective reducing agent that efficiently reduces the intermediate

iminium ion in the presence of the unreacted aldehyde, minimizing side reactions like aldehyde

reduction.[2][7] This "one-pot" procedure is highly efficient for library synthesis.

Application Note 3: Modifications of the Aromatic
Ring
The aniline moiety offers opportunities for functionalization through electrophilic aromatic

substitution (EAS) or transformation of the amino group itself.
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Electrophilic Aromatic Substitution (EAS)
The N-substituted amino group is a powerful ortho-, para-directing and activating group for

EAS. Since the para position is occupied, substitution will occur at the positions ortho to the

amine.

Halogenation: Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can

be used to install bromine or chlorine atoms on the ring.

Caution: The amine groups are basic and can react with Lewis acids used in many EAS

reactions (e.g., Friedel-Crafts). Furthermore, the ring is highly activated, which can lead to

multiple substitutions. It is often advisable to first protect both amine groups (e.g., via

acylation) to moderate reactivity and prevent side reactions before performing EAS. The

protecting groups can be removed post-substitution.

Diazotization and Sandmeyer Reactions
A classic and powerful method for introducing a wide array of substituents onto an aromatic

ring is via a diazonium salt intermediate.[8]

Conceptual Workflow:

Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from

NaNO₂ and a strong acid like HCl) at 0-5 °C to form a diazonium salt.

Substitution (Sandmeyer Reaction): The resulting diazonium salt is then treated with a

copper(I) salt (e.g., CuCl, CuBr, CuCN) to replace the diazonium group with -Cl, -Br, or -CN,

respectively. Other variations can introduce -I (using KI), -F (Schiemann reaction with HBF₄),

and -OH (heating in water).

Trustworthiness: This two-step procedure provides access to a range of analogs that are not

accessible through other means. Strict temperature control during diazotization is critical to

prevent decomposition of the unstable diazonium salt.

Summary of Functionalization Strategies
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Reaction Type Target Site Reagents
Resulting
Moiety

Reference

N-Acylation
Secondary

Amine (Kinetic)
R-COCl, TEA N-Acyl Amide [4]

N-Sulfonylation
Secondary

Amine (Kinetic)
R-SO₂Cl, TEA N-Sulfonamide [5][9]

N-Acylation
Primary Aromatic

Amine

1. Boc₂O; 2. R-

COCl; 3. TFA
N-Acyl Amide -

Reductive

Amination

Secondary

Amine

R-CHO,

NaBH(OAc)₃

N-Alkyl (Tertiary

Amine)
[2][7]

Halogenation

(EAS)

Aromatic Ring

(Ortho)
NBS or NCS Aryl Halide -

Sandmeyer

Reaction

Primary Aromatic

Amine

1. NaNO₂, HCl;

2. CuX

Aryl Halide,

Nitrile, etc.
[8]

Conclusion
N-[(4-Aminophenyl)methyl]oxan-4-amine is a powerful scaffold for building diverse chemical

libraries. By understanding and applying the principles of chemoselectivity, researchers can

precisely control the functionalization at either the secondary aliphatic amine, the primary

aromatic amine, or the aromatic ring itself. The protocols and strategies outlined in this guide

provide a robust framework for unlocking the full synthetic potential of this valuable building

block, paving the way for the discovery of novel therapeutics and chemical probes.

References
A numbered list of all sources cited in the text, including title, source, and a valid, clickable URL

for verification.

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from

[Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.researchgate.net/publication/285959037_N-Acylation_Reactions_of_Amines
https://www.organic-chemistry.org/synthesis/O1S/sulfonates.shtm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3201523/
https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm
https://www.benchchem.com/pdf/Alkylation_Methods_for_the_Synthesis_of_Secondary_Amines_Application_Notes_and_Protocols.pdf
https://www.tdcommons.org/cgi/viewcontent.cgi?article=4529&context=dpubs_series
https://www.benchchem.com/product/b2415943/docs?utm_src=pdf-body#n-4-aminophenyl-methyl-oxan-4-amine-functionalization-techniques
https://www.organic-chemistry.org/synthesis/C-N/amines.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2415943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ma, S., et al. (2022). A versatile way for the synthesis of monomethylamines by reduction of

N-substituted carbonylimidazoles with the NaBH4/I2 system. Beilstein Journal of Organic

Chemistry. Retrieved from [Link]

Bieliauskas, M., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-
aminophenyl)

Abdel-Maksoud, M. S., et al. (2019). (A) Synthesis of N-(4-aminophenyl)-substituted

benzamides. ResearchGate. Retrieved from [Link]

PubChem. (n.d.). 4-Methyloxan-4-amine. Retrieved from [Link]

Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-

aminophenyl)methylene)carbamate or its salts. Retrieved from [Link]

Wang, C., et al. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by

Superacid Activation. Organic Letters. Retrieved from [Link]

Valeur, E., & Bradley, M. (2009). N-Acylation Reactions of Amines. ResearchGate. Retrieved

from [Link]

Reddy, C. R., et al. (2015). Direct β-C(sp3)–H Functionalization of Aliphatic Amines to α,β-

Unsaturated Imines, Aldehydes, and Chromenes. Organic Letters. Retrieved from [Link]

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

Retrieved from [Link]

Wardell, J. L., et al. (2012). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta

Crystallographica Section E. Retrieved from [Link]

Procter, D. J., et al. (2020). Strategies for α-functionalization of aliphatic amines.

ResearchGate. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive

alkylation). Retrieved from [Link]

Mondal, B., et al. (2024). Selective Detection of Primary Aromatic Amines through Enhanced

Luminescence of a 2D + 2D Inclined Polycatenated Microporous Nitro-Functionalized Metal–

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.beilstein-journals.org/bjoc/articles/18/109
https://www.researchgate.net/figure/A-Synthesis-of-N-4-aminophenyl-substituted-benzamides-Reagents-and-conditions-a_fig2_337583761
https://pubchem.ncbi.nlm.nih.gov/compound/18437373
https://www.tdcommons.org/dpubs_series/3443
https://pubs.acs.org/doi/10.1021/acs.orglett.1c01340
https://www.researchgate.net/publication/228381077_N-Acylation_Reactions_of_Amines
https://pubs.acs.org/doi/10.1021/acs.orglett.5b01859
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344230/
https://www.researchgate.net/figure/Strategies-for-a-functionalization-of-aliphatic-amines-a-Generation-and-the_fig1_344196831
https://www.organic-chemistry.org/namedreactions/reductive-amination.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2415943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Organic Framework. Inorganic Chemistry. Retrieved from [Link]

Engle, K. M. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS

Publications. Retrieved from [Link]

Sarlah, D., & Che, C. (2019). α-Functionalization of Cyclic Secondary Amines: Lewis Acid

Promoted Addition of Organometallics to Transient Imines. PMC. Retrieved from [Link]

Geuns-Meyer, S., et al. (2015). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-

yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective,

orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer

cell lines. Journal of Medicinal Chemistry. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Slepukhin, P., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and

Their Antioxidant Activity. Antioxidants. Retrieved from [Link]

Procter, D. J., et al. (2020). Bio-Inspired Primary Amine α-C–H Functionalization. ChemRxiv.

Retrieved from [Link]

Procter, D. J., et al. (2019). Primary α-tertiary amine synthesis via α-C–H functionalization.

Chemical Science. Retrieved from [Link]

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved

from [Link]

Al-Ostath, A., et al. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl)

ethanones Part(I). ResearchGate. Retrieved from [Link]

Bandar, J. S., et al. (2021). Direct Deamination of Primary Amines via Isodiazene

Intermediates. Nature. Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 15 Tech Support

https://pubs.acs.org/doi/10.1021/acs.inorgchem.3c03975
https://pubs.acs.org/doi/10.1021/acs.joc.4c00713
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7483321/
https://pubmed.ncbi.nlm.nih.gov/25970324/
https://www.organic-chemistry.org/synthesis/C-N/primary-amines.shtm
https://en.wikipedia.org/wiki/Aromatic_sulfonation
https://en.wikipedia.org/wiki/Reductive_amination
https://www.mdpi.com/2076-3921/11/11/2215
https://chemrxiv.org/engage/chemrxiv/article-details/60c7494f2908f01b5424751f
https://pubs.rsc.org/en/content/articlelanding/2019/sc/c8sc05410k
https://www.organic-chemistry.org/synthesis/O-S/sulfonates.shtm
https://www.researchgate.net/publication/350106295_Overview_on_the_chemistry_of_1-4-substituted_aminophenyl_ethanones_PartI
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8502288/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2415943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Singh, C., et al. (2023). Discovery of amodiachins, a novel class of 4-aminoquinoline

antimalarials active against multidrug-resistant Plasmodium falciparum. European Journal of

Medicinal Chemistry. Retrieved from [Link]

Li, J-T. (2005). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under

Microwave Irradiation. ResearchGate. Retrieved from [Link]

Boston University. (2011). Reductive Amination Reaction. Retrieved from [Link]

Mondal, B., et al. (2024). Selective Detection of Primary Aromatic Amines through Enhanced

Luminescence of a 2D + 2D Inclined Polycatenated Microporous Nitro-Functionalized Metal–

Organic Framework. ACS Publications. Retrieved from [Link]

Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic

Chemistry. Retrieved from [Link]

Wang, L., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-

Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents.

Molecules. Retrieved from [Link]

Cho, E. J., et al. (2025). Deoxygenative photochemical alkylation of secondary amides

enables a streamlined synthesis of substituted amines. Nature Communications. Retrieved

from [Link]

Ananikov, V. P., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes

Using CuAlOx Catalyst in a Flow Reactor. Molecules. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. masterorganicchemistry.com [masterorganicchemistry.com]

2. organic-chemistry.org [organic-chemistry.org]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10549929/
https://www.researchgate.net/publication/250058861_A_Study_on_the_Sulfonation_of_Aromatic_Amines_with_Sulfuric_Acid_under_Microwave_Irradiation
https://open.bu.edu/handle/2144/24185
https://pubs.acs.org/doi/abs/10.1021/acs.inorgchem.3c03975
https://www.masterorganicchemistry.com/2018/11/26/aromatic-synthesis-3-sulfonyl-blocking-groups/
https://www.mdpi.com/1420-3049/26/4/1145
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10802779/
https://www.mdpi.com/1420-3049/25/20/4771
https://www.benchchem.com/product/b2415943?utm_src=pdf-custom-synthesis#bc-rfq
https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/
https://www.organic-chemistry.org/synthesis/C1N/amines/reductiveamination.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2415943?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Reductive amination - Wikipedia [en.wikipedia.org]

4. researchgate.net [researchgate.net]

5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

6. pubs.acs.org [pubs.acs.org]

7. benchchem.com [benchchem.com]

8. tdcommons.org [tdcommons.org]

9. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [N-[(4-Aminophenyl)methyl]oxan-4-amine
functionalization techniques]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2415943/docs#n-4-aminophenyl-methyl-oxan-4-
amine-functionalization-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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